Acrylonitrile-d3
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,3-trideuterioprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i1D2,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHHRLWOUZZQLW-FUDHJZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C#N)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479986 | |
| Record name | Acrylonitrile-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53807-26-4 | |
| Record name | Acrylonitrile-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53807-26-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance of Deuteration in Chemical and Material Science Research
Deuteration, the process of replacing hydrogen (¹H) atoms with their heavier, stable isotope deuterium (B1214612) (²H or D), is a fundamental technique that provides profound insights across chemistry and materials science. Although the substitution of a proton with a neutron is a subtle structural change, it induces significant effects on the physical and chemical properties of a molecule.
One of the most critical consequences of deuteration is the Kinetic Isotope Effect (KIE) . The C-D bond has a lower vibrational frequency and a higher dissociation energy compared to the C-H bond, making it more stable and harder to break. This difference in bond strength often leads to a decrease in reaction rates when hydrogen is replaced with deuterium, a phenomenon known as a "normal" KIE. By measuring the change in reaction rate (kH/kD), researchers can gain crucial information about reaction mechanisms, particularly in identifying the rate-determining step of a reaction. researchgate.netresearchgate.net
In materials science , deuteration is used to modify and understand polymer properties. The substitution can alter physical characteristics like molecular volume and polarity, which in turn influences intermolecular interactions and crystal ordering. researchgate.net For example, deuteration can enhance the thermal and oxidative stability of polymers. youtube.comadrecoplastics.co.uk Furthermore, the significant difference in the neutron scattering cross-sections of hydrogen and deuterium makes selective deuteration an invaluable tool for studying the structure and dynamics of soft matter, such as polymer blends, using neutron scattering techniques. researchgate.net
Deuterated compounds are also indispensable in Nuclear Magnetic Resonance (NMR) spectroscopy . scirp.org Solvents where hydrogen atoms are replaced with deuterium, which is "silent" in ¹H NMR spectra, are routinely used to dissolve samples for analysis. scirp.org This prevents the solvent's signal from overwhelming the signals of the substance being analyzed, allowing for clearer and more precise spectral interpretation. scirp.org
Historical Context of Acrylonitrile D3 Research
Direct Deuterium Exchange Reactions for Alpha-Deuteration
Direct exchange reactions are a common strategy for introducing deuterium into a molecule. For acrylonitrile, the focus is typically on the alpha-position due to the lability of the hydrogen atom at this site.
Base-catalyzed exchange with deuterium oxide (D₂O) is a well-established method for preparing α-deuterated nitriles. cdnsciencepub.comcdnsciencepub.com This process relies on the acidity of the α-hydrogens, which can be abstracted by a base to form a carbanion. libretexts.org This intermediate then reacts with D₂O to incorporate a deuterium atom. libretexts.org
A common procedure involves heating acrylonitrile under reflux with a mixture of deuterium oxide and a base, such as calcium hydroxide-d₂ (Ca(OD)₂) or calcium oxide (CaO). cdnsciencepub.comresearchgate.netresearchgate.net The reaction mixture is stirred for several hours, after which the deuterated acrylonitrile is separated, often by distillation. cdnsciencepub.com It has been noted that while acrylonitrile exchanges rapidly under these conditions, some polymerization of the nitrile can occur. cdnsciencepub.com Mass analysis of the product from such a reaction confirms that only one hydrogen atom, the one on the α-carbon, is replaced by deuterium. cdnsciencepub.com
The mechanism in basic conditions involves the deprotonation of the α-carbon to form a resonance-stabilized carbanion, which is then deuterated by the D₂O. libretexts.org This process can be repeated to achieve higher levels of deuteration if there are multiple α-hydrogens. However, for acrylonitrile, only the single α-hydrogen is exchanged.
One of the challenges with base-catalyzed exchange is the potential for side reactions, such as hydrolysis of the nitrile to an amide or acid. cdnsciencepub.com The choice of base and reaction conditions must be carefully considered to minimize these undesired pathways. google.com
A more recent and highly efficient method for the α-deuteration of activated vinyl compounds like acrylonitrile involves the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. dtic.mil This approach allows for a simple and direct exchange reaction at room temperature, using deuterated alcohols (e.g., CH₃OD) or D₂O as the deuterium source. dtic.mil
The reaction is believed to proceed through the 1,4-addition of DABCO to the activated alkene, forming a zwitterionic aza-enolate intermediate. wikipedia.orgum.edu.mt This intermediate facilitates the exchange of the α-hydrogen with a deuterium atom from the solvent. dtic.mil A key advantage of this method is its high efficiency and cost-effectiveness for producing α-deuterated materials. dtic.mil Kinetic studies have shown that the reaction rate is first-order in acrylonitrile, the aldehyde (if present), and the DABCO catalyst. wikipedia.org Interestingly, no significant kinetic isotope effect was observed with α-deuterated acrylonitrile, suggesting that the initial addition of the catalyst is the rate-determining step. wikipedia.org
This method has been successfully applied to a range of activated vinyls, including acrylate (B77674) esters and methyl vinyl ketone, yielding pure and readily polymerizable α-deuterated products. dtic.mil
Base-Catalyzed Deuterium Oxide Exchange Mechanisms
Advanced Catalytic Deuteration Approaches for Specific Isotopic Labeling
Beyond direct exchange, more advanced catalytic systems offer pathways to specific isotopic labeling of acrylonitrile and other nitriles. These methods often employ transition metal catalysts to achieve high selectivity under mild conditions.
Ruthenium-based catalysts, for instance, have been shown to be effective for the selective α-deuteration of aliphatic nitriles using D₂O as the deuterium source. rsc.org A PNP–ruthenium pincer complex can catalyze this reaction efficiently with low catalyst loading. rsc.org The proposed mechanism involves the formation of a [2+2] cycloadduct between the nitrile group and a deprotonated catalytic intermediate. This is followed by an imine–enamine tautomerization and a subsequent H/D exchange between the enamine intermediate and D₂O, leading to selective deuteration at the α-position. rsc.org
Palladium catalysts are also utilized in H-D exchange reactions. mdpi.comgoogle.com For example, a palladium-on-carbon (Pd/C) catalyst in combination with aluminum and D₂O can facilitate the selective deuteration of various organic compounds. nih.gov In this system, deuterium gas is generated in situ from the reaction of aluminum with D₂O, and the palladium catalyst promotes the H-D exchange. nih.gov
These advanced methods are crucial for synthesizing specifically labeled compounds that are essential for detailed mechanistic studies and as probes in various biological and chemical systems. nih.govresearchgate.net
Optimization of Deuteration Yields and Purity for Research Applications
For research applications, obtaining high yields and isotopic purity of this compound is critical. Optimization of the reaction conditions is therefore a key aspect of its synthesis.
In base-catalyzed methods, factors such as the choice and concentration of the base, reaction temperature, and reaction time must be carefully controlled to maximize the deuteration yield while minimizing side reactions like polymerization and hydrolysis. cdnsciencepub.comgoogle.com For instance, while heating under reflux can accelerate the exchange, it can also promote polymerization. cdnsciencepub.com
With catalytic methods, the optimization involves selecting the appropriate catalyst and ligand system, as well as the solvent and temperature. The use of design of experiments (DOE) can be a valuable tool for systematically optimizing these variables to improve yields. For example, in the context of polymer synthesis, parameters like printing temperature, layer height, and infill density are optimized to achieve desired mechanical properties, and similar principles can be applied to chemical synthesis. mdpi.comresearchgate.net
In the production of nitrilase, an enzyme that can act on nitriles, optimization of culture conditions such as pH, temperature, and substrate concentration has been shown to significantly increase enzyme activity. mbl.or.kr This highlights the importance of a systematic approach to optimization in biological and chemical processes involving nitriles.
For this compound intended for use in sensitive analytical techniques like NMR or mass spectrometry, achieving high isotopic purity (e.g., >98 atom % D) is paramount. sigmaaldrich.com This often requires repeated exchange cycles or careful purification of the final product. cdnsciencepub.com The presence of stabilizers like hydroquinone is also common to prevent polymerization during storage. sigmaaldrich.com
Spectroscopic Characterization and Elucidation of Acrylonitrile D3
The isotopic labeling of acrylonitrile (B1666552) with deuterium (B1214612) to form acrylonitrile-d3 provides a powerful tool for detailed spectroscopic analysis. This substitution allows for more precise structural and dynamic studies through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman).
Computational and Theoretical Chemistry Studies of Acrylonitrile D3 Systems
Density Functional Theory (DFT) and Ab Initio Molecular Orbital Calculations
Density Functional Theory (DFT) and ab initio molecular orbital methods are cornerstones of modern computational chemistry. q-chem.comresearchgate.net DFT methods calculate the electronic structure of a system based on its electron density, offering a balance of computational cost and accuracy. q-chem.com Ab initio methods, on the other hand, are based on first principles of quantum mechanics without empirical parameters, often providing higher accuracy at a greater computational expense. numberanalytics.com
Theoretical calculations are instrumental in determining the optimized geometry and electronic characteristics of Acrylonitrile-d3. Using DFT methods, such as those combining the B3LYP functional with a basis set like 6-311++G(2d,p), researchers can predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. For this compound, the substitution of protium (B1232500) with deuterium (B1214612) results in a negligible change to the electronic structure and equilibrium geometry compared to its non-deuterated counterpart, as these properties are primarily dictated by the electron distribution, which is identical for isotopes. However, the change in mass affects vibrational frequencies.
Key electronic properties that can be investigated include the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In acrylonitrile (B1666552), the HOMO is typically located along the C=C and C≡N pi systems, while the LUMO is concentrated on the acrylonitrile moiety, indicating regions of electron donation and acceptance, respectively. mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and electronic transition energies of the molecule. The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
| Calculated Property | Typical Computational Method | Significance for this compound |
|---|---|---|
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-311++G) | Predicts bond lengths and angles; virtually identical to non-deuterated acrylonitrile. |
| HOMO-LUMO Energy Gap | DFT, TD-DFT | Indicates chemical reactivity and the energy required for electronic excitation. |
| Molecular Electrostatic Potential (MEP) | DFT | Visualizes charge distribution, identifying electron-rich (e.g., nitrogen lone pair) and electron-poor regions. |
| Dipole Moment | DFT, Ab Initio | Quantifies the overall polarity of the molecule, influencing intermolecular interactions. |
Noncovalent interactions (NCIs) are crucial in determining the physical properties of molecular solids and liquids and play a significant role in the mechanisms of chemical reactions. frontiersin.orgnih.gov For this compound, these forces include dipole-dipole interactions, due to the molecule's significant dipole moment, and London dispersion forces. libretexts.org Hydrogen bonds, though typically stronger, are not a primary interaction for acrylonitrile itself, but interactions with hydrogen-bond donors are relevant. libretexts.org
| Interaction Type | Computational Modeling Approach | Key Insights |
|---|---|---|
| Crystal Packing Forces | Hirshfeld Surface Analysis, PIXEL | Quantifies the contribution of different intermolecular contacts (e.g., C-H···N) to lattice energy. frontiersin.orgfrontiersin.org |
| Dispersion Forces | DFT-D (e.g., B3LYP-D3, ωB97X-D) | Accurately calculates van der Waals interactions, which are critical for condensed-phase properties. osti.gov |
| Electrostatic Interactions | NCI Plot, QTAIM (Quantum Theory of Atoms in Molecules) | Identifies and characterizes the strength of dipole-dipole and other electrostatic interactions. nih.gov |
Theoretical calculations are a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model or to aid in the interpretation of experimental spectra. epa.gov For this compound, the most significant isotopic effect is observed in its vibrational spectra (infrared and Raman). The heavier deuterium atoms lead to lower vibrational frequencies for C-D stretching and bending modes compared to the C-H modes in standard acrylonitrile. DFT calculations can accurately predict these vibrational frequencies and their corresponding intensities, providing a theoretical spectrum that can be directly compared to experimental results. frontiersin.org
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, such as those observed in UV-Vis spectroscopy. mdpi.com While the electronic transitions are less sensitive to isotopic substitution, TD-DFT can help assign the nature of these transitions (e.g., π → π*). Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated, although predicting these with high accuracy remains a computational challenge. The agreement between calculated and experimental spectra serves as a crucial validation of the computational method's ability to describe the molecular system accurately. frontiersin.org
Modeling of Intermolecular Interactions and Noncovalent Forces
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is indispensable for mapping the complex pathways of chemical reactions, identifying transient intermediates, and characterizing the high-energy transition states that control reaction rates.
A chemical reaction can be visualized as movement across a multi-dimensional potential energy surface (PES), where valleys represent stable reactants, products, and intermediates, and mountain passes correspond to transition states. numberanalytics.comcsbsju.edu Computational methods allow for the construction and exploration of this surface. For reactions involving this compound, locating the transition state (a first-order saddle point on the PES) is key to understanding the reaction kinetics. numberanalytics.com
Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used to locate transition state geometries. Once found, frequency calculations are performed to confirm the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. csbsju.edu The energy difference between the reactants and the transition state defines the activation energy barrier. For deuterated species like this compound, this analysis is crucial for predicting kinetic isotope effects (KIEs), where the difference in vibrational zero-point energy between C-D and C-H bonds at the transition state can lead to different reaction rates.
The Diels-Alder reaction, a cycloaddition between a conjugated diene and a dienophile, is a fundamental process in organic synthesis. rsc.org Acrylonitrile is a common dienophile in these reactions. Computational studies, particularly using DFT, have been extensively applied to understand the mechanism and stereoselectivity (endo vs. exo) of these reactions. researchgate.netrsc.org
Studies involving the reaction of dienophiles like acrylonitrile with deuterium-labeled dienes have provided deep insights into the reaction's selectivity. rsc.org High-level quantum chemical calculations can determine the geometries and activation energies of both the endo and exo transition states. researchgate.net These calculations have shown that for simple dienophiles like acrylonitrile reacting with 1,3-butadiene, the kinetic endo:exo ratio is often close to 1:1, challenging the long-held "endo rule" as an intrinsic feature for the simplest systems. researchgate.netrsc.org
For a reaction involving this compound, computational models would predict the transition state structures and activation free energies for both endo and exo pathways. acs.org Factors influencing stereoselectivity, such as secondary orbital interactions, steric repulsion, and solvent effects, can be dissected. rsc.orgresearchgate.net For example, Hartree-Fock calculations have sometimes predicted modest exo selectivity for the reaction of butadiene with acrylonitrile in the gas phase, while methods including solvent effects can reverse this preference to endo. rsc.org These theoretical predictions can be directly compared with experimental outcomes to refine our understanding of how isotopic labeling and reaction conditions govern the stereochemical course of the Diels-Alder reaction. researchgate.net
| Reaction Aspect | Computational Method | Finding for Acrylonitrile Dienophile |
|---|---|---|
| Stereoselectivity (Endo/Exo) | DFT (e.g., CBS-QB3, B3LYP) | Kinetic endo:exo ratios are calculated to be near 1:1 in simple thermal reactions with 1,3-butadiene. researchgate.net |
| Activation Energy Barrier | DFT, Ab Initio | Lewis acid catalysis is predicted to significantly lower the activation energy and enhance endo selectivity. rsc.orgacs.org |
| Transition State Geometry | DFT, HF | Reactions proceed via a one-step, asynchronous mechanism where the two new σ-bonds do not form in perfect unison. acs.org |
| Solvent Effects | PCM, QM/MM | Inclusion of solvent effects can alter the predicted stereoselectivity compared to gas-phase calculations. rsc.orgresearchgate.net |
Theoretical Investigations of Radical and Atomic Reactions with Acrylonitrile Isotopologues
Theoretical studies leveraging quantum chemical methods have provided significant insights into the reaction mechanisms and kinetics of radical and atomic species with acrylonitrile and its isotopologues, such as this compound. These investigations are crucial for understanding atmospheric chemistry, combustion processes, and astrochemical synthesis, where acrylonitrile is a known constituent. rsc.orgresearchgate.net
Computational models, particularly those based on Density Functional Theory (DFT), have been employed to map the potential energy surfaces for reactions involving various radicals. For instance, the reaction of acrylonitrile with the hydroxyl (OH) radical, a key atmospheric oxidant, has been shown through theoretical calculations to primarily proceed via OH addition to the C=C double bond at lower temperatures (200–1200 K). rsc.org At higher temperatures, hydrogen abstraction becomes a more dominant pathway. rsc.org For this compound, substituting hydrogen with deuterium atoms would alter the zero-point energies of the C-D bonds compared to C-H bonds, leading to a primary kinetic isotope effect (KIE). This effect would make the abstraction of a deuterium atom energetically less favorable than the abstraction of a hydrogen atom, thus potentially altering the branching ratios of the reaction channels at different temperatures.
Studies on the reaction of the cyano (CN) radical with ethylene (B1197577) (C₂H₄) have demonstrated that the primary pathway leads to the formation of acrylonitrile and a hydrogen atom through an addition/elimination mechanism. frontiersin.org This reaction is extremely rapid, even at very low temperatures, and is considered a key formation route for acrylonitrile in environments like the interstellar medium (ISM). frontiersin.org Theoretical models of this reaction involving deuterated ethylene would predict changes in the reaction dynamics and product distributions due to isotope effects.
The addition of muonium (Mu), a light isotope of hydrogen, to acrylonitrile has been studied to probe kinetic isotope effects. The observed KIE (kₘᵤ/kₙ) for muonium addition to acrylonitrile was 2.8. cdnsciencepub.com This value reflects the significant impact of isotopic substitution on the reaction rate, driven by differences in mass and zero-point energy, which can be modeled theoretically to understand the transition state structure.
Furthermore, radical reactions involving deuterated precursors have been investigated to understand the competition between kinetic and thermodynamic control. In systems where an intermediate radical can abstract either a hydrogen or a deuterium atom, the primary KIE can favor hydrogen abstraction. core.ac.uk However, if the transition state leading to deuterium abstraction is significantly more stabilized (e.g., through captodative effects), this thermodynamic factor can override the kinetic preference. core.ac.uk Acrylonitrile is often used in such studies as an effective trap for the resulting radical intermediates. core.ac.uk
Table 1: Theoretical and Experimental Kinetic Isotope Effects (KIE) in Reactions of Acrylonitrile Isotopologues
| Reactants | Reaction Type | Isotope Effect (KIE) | Significance | Reference |
|---|---|---|---|---|
| Muonium + Acrylonitrile | Radical Addition | kMu/kH = 2.8 | Demonstrates a significant primary KIE for the addition of a light hydrogen isotope to the double bond. | cdnsciencepub.com |
| Aryl Radical + Deuterated Pyrrolidine Substrate | 1,5-Hydrogen/Deuterium Transfer | Significant selectivity for H vs. D transfer | Shows that KIE can control regioselectivity in intramolecular radical reactions. Acrylonitrile was used as a radical trap. | core.ac.uk |
| OH Radical + this compound (theoretical) | H/D Abstraction | Predicted to be > 1 | Deuterium abstraction is expected to be slower than hydrogen abstraction due to a higher activation energy barrier. | rsc.org |
Simulation and Modeling in Polymer Science Applications
The polymerization of acrylonitrile is a complex process, often occurring heterogeneously due to the insolubility of the polymer in its monomer. tandfonline.commcmaster.ca Theoretical and computational models are indispensable for understanding and predicting the kinetics of this process, including initiation, propagation, termination, and chain transfer reactions. rsc.orgacs.orgcmu.edu
Polymerization Kinetics: Quantum chemical methods, such as DFT, have been successfully applied to analyze the free-radical polymerization of acrylonitrile and related monomers. researchgate.net These calculations provide insights into the activation energies (Eₐ) and rate constants (kₚ) for the propagation step. rsc.org For acrylonitrile polymerization, which can be initiated by thermal or photoinitiators, theoretical models must account for the formation of radicals and their subsequent addition to monomer units. rsc.orgmdpi.com The transition from a liquid monomer to a solid polymer phase introduces diffusion-controlled phenomena, where the mobility of monomers and growing radical chains is reduced. This "glass effect" leads to a decrease in the propagation rate constant and is a critical feature to include in kinetic models. mdpi.com
Chain Transfer Reactions: Chain transfer is a crucial reaction in radical polymerization that controls the molecular weight of the resulting polymer. rubbernews.com It involves the termination of a growing polymer chain and the start of a new one through the abstraction of an atom (typically hydrogen) from a monomer, solvent, or another polymer chain. rubbernews.comlibretexts.org Computational studies, primarily using DFT, have been conducted to investigate the mechanisms and energy barriers of chain transfer to monomer (CTM) and chain transfer to polymer (CTP) reactions for similar monomers like alkyl acrylates. researchgate.net
These theoretical studies indicate that hydrogen abstraction from specific sites on the monomer or polymer backbone is the most likely mechanism. For acrylonitrile, chain transfer can lead to branched structures. researchgate.net In the case of this compound, the C-D bonds are stronger than C-H bonds, leading to a higher activation energy for deuterium abstraction. This would result in a significantly lower rate constant for chain transfer reactions involving the deuterated positions. Consequently, the polymerization of this compound would be expected to produce polymers with potentially higher molecular weights and different microstructures compared to its non-deuterated counterpart, assuming chain transfer is a significant molecular weight-limiting step.
Table 2: Key Kinetic Steps in Acrylonitrile Polymerization Modeled Theoretically
| Kinetic Step | Theoretical Modeling Approach | Key Findings and Predictions | Expected Isotope Effect (for this compound) | Reference |
|---|---|---|---|---|
| Initiation | DFT, Ab-initio calculations | Models decomposition of initiators (e.g., AIBN) to form primary radicals. | Minimal, as initiation typically does not involve C-H/C-D bond cleavage on the monomer. | rsc.orgrubbernews.com |
| Propagation | DFT, Transition State Theory | Calculates activation barriers and rate constants for monomer addition to the growing radical chain. | Small secondary KIE; may slightly alter the polymerization rate. | rsc.orgresearchgate.net |
| Termination | Kinetic Modeling | Models combination and disproportionation of macroradicals. Acrylonitrile terminates mainly by combination. | Minor effect on combination. Potential effect on disproportionation if it involves a deuterated site. | libretexts.org |
| Chain Transfer | DFT, Transition State Theory | Identifies reaction pathways and energy barriers for H-abstraction from monomer, polymer, or solvent. | Significant primary KIE; chain transfer involving C-D bonds will be much slower, likely leading to higher molecular weight polymer. | researchgate.net |
When polymerization is conducted in spatially restricted geometries, such as the nanoscale channels of porous materials, the reaction kinetics and resulting polymer properties can differ significantly from bulk polymerization. researchgate.netmdpi.com This phenomenon, known as confined polymerization, has been modeled theoretically to understand the underlying principles. Acrylonitrile has been a subject of such studies, with its polymerization investigated within nanoreactors like anodized aluminum oxide (AAO) templates and metal-organic frameworks (MOFs). researchgate.netresearchgate.netdntb.gov.ua
Theoretical models and simulations show that spatial confinement can influence every fundamental step of polymerization: initiation, propagation, and termination. researchgate.netmdpi.com The primary effects modeled are:
Modified Diffusivity: The movement of monomers and polymer chains is hindered within nanopores. Simulations show that this can alter the spatial distribution and diffusive properties of the reactants, which in turn can lead to either faster or slower reaction kinetics compared to the bulk, depending on intermolecular interactions. mdpi.com
Increased Local Concentration: The confinement can lead to a higher effective concentration of monomers and initiating species near the pore walls, potentially increasing the initiation rate.
Reduced Termination Rate: The mobility of growing polymer radicals is severely restricted in confinement. This reduces the probability of two radicals encountering each other, leading to a significant decrease in the bimolecular termination rate. This effect, analogous to the "gel effect" in bulk polymerization but driven by geometry, can lead to the formation of polymers with higher molecular weights. mdpi.com However, some studies have also reported lower molecular weights in confinement, suggesting a complex interplay of factors. mdpi.com
Controlled Polymer Architecture: Confinement within nanochannels can prevent the entanglement of polymer chains, forcing them into more ordered, elongated conformations. acs.org Modeling has been used to predict how the pore size and surface chemistry can influence polymer tacticity and stereostructure. acs.orgmpg.de
For this compound, these confinement models would apply similarly. However, the combination of spatial effects and isotope effects could lead to unique outcomes. For example, the already reduced rate of chain transfer in this compound polymerization could be further amplified by the confinement-induced changes in reaction kinetics, potentially enabling the synthesis of highly linear, ultra-high molecular weight deuterated polyacrylonitrile (B21495). Simulations that incorporate both the quantum mechanical details of isotope effects and the classical mechanics of diffusion in confined spaces are essential for predicting these synergistic effects. espci.fracs.org
Table 3: Comparison of Bulk vs. Confined Acrylonitrile Polymerization from Modeling Studies
| Parameter | Bulk Polymerization | Confined Polymerization (in Nanopores) | Reference |
|---|---|---|---|
| Reaction Kinetics | Follows classical solution or precipitation polymerization models. | Kinetics are altered; initial rate can be faster due to higher local concentrations. Termination is significantly reduced. | researchgate.netmdpi.com |
| Molecular Weight | Controlled by initiator/monomer ratio and chain transfer events. | Often higher due to suppressed termination, but can also be lower depending on conditions. | mdpi.com |
| Polymer Morphology | Randomly coiled and entangled chains. | Oriented, linear chains; formation of nanotubes or nanofibers. | researchgate.netacs.org |
| Diffusion Control | Becomes significant at high conversion (glass/gel effect). | Dominant throughout the process, affecting all reaction steps. | mdpi.comresearchgate.net |
Isotopic Effects in Reaction Kinetics and Mechanism Studies
Primary and Secondary Kinetic Isotope Effects (KIE) in Acrylonitrile (B1666552) Reactions
Kinetic isotope effects are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being formed or broken in the rate-determining step of a reaction.
A primary kinetic isotope effect (kH/kD > 1) is observed when a bond to the isotopically labeled atom is cleaved or formed during the rate-determining step. researchgate.net The difference in zero-point energy between a C-H and a C-D bond means that more energy is required to break the stronger C-D bond, resulting in a slower reaction rate for the deuterated compound. For instance, in reactions involving hydride transfer from NADH models, the maximum KIEs for C-D bond heterolytic dissociation are estimated to be in the range of 3.9–5.4. sciengine.com
A secondary kinetic isotope effect arises when the bond to the isotope is not directly involved in bond-breaking or formation in the rate-limiting step, but its vibrational environment is altered in the transition state. nih.govscribd.com These effects are typically smaller than primary KIEs. nih.gov An inverse secondary KIE (kH/kD < 1) is often associated with a change in hybridization at the carbon atom from sp2 in the reactant to sp3 in the transition state. scribd.comresearchgate.net
In reactions involving acrylonitrile, both types of effects provide critical insights.
Diels-Alder Reaction: The reaction of acrylonitrile with deuterated dienes, such as isoprene-d4, exhibits significant secondary KIEs. acs.org These effects are inverse (kH/kD < 1), consistent with the rehybridization of carbon atoms from sp2 to sp3 in the transition state. The precise values of these KIEs help to map the structure of the transition state. acs.orgcomporgchem.com
Thiolate Addition: The addition of a mercaptoethyl thiolate anion to acrylonitrile in water shows a product deuterium (B1214612) isotope effect (PIE) of 2.8. nih.gov This value points to a mechanism proceeding through an α-cyano stabilized carbanion intermediate, which shows a modest selectivity for protonation by H₂O over D₂O. nih.gov
Ruthenium-Catalyzed Dimerization: It has been observed that the ruthenium-catalyzed dimerization of acrylonitrile proceeds more slowly in the presence of deuterium gas (D₂) compared to hydrogen gas (H₂), a clear indication of a kinetic isotope effect at play in the catalytic cycle. capes.gov.br
The following table presents secondary deuterium kinetic isotope effects determined for the Diels-Alder reaction of various dienophiles, including acrylonitrile, with deuterated isoprene.
| Dienophile | KIE with 1,1-dideuterioisoprene (kH/kD) | KIE with 4,4-dideuterioisoprene (kH/kD) |
|---|---|---|
| Acrylonitrile | 0.963 ± 0.007 | 0.893 ± 0.007 |
| Fumaronitrile | 0.923 ± 0.012 | 0.922 ± 0.007 |
| Vinylidene cyanide | 0.970 ± 0.007 | 0.880 ± 0.010 |
| Methyl trans-β-cyanoacrylate | 0.949 ± 0.010 | 0.941 ± 0.007 |
Elucidation of Rate-Determining Steps and Transition State Structures
Kinetic isotope effects are among the most powerful tools for characterizing the geometry of transition states and identifying the slowest, or rate-determining, step of a reaction mechanism. researchgate.net
In the context of acrylonitrile chemistry, KIEs have been instrumental. For the Diels-Alder reaction between acrylonitrile and isoprene, the observed secondary KIEs provide a detailed picture of the transition state. acs.org The KIE for bond-making to the β-carbon of acrylonitrile is significantly more inverse than at the α-carbon, which indicates an unsymmetrical, concerted transition state. acs.org Furthermore, because the magnitudes of the KIEs are less than the theoretical maximum, it suggests an early transition state, where the C-C bonds are only partially formed. acs.org
Studies on the ammoxidation of propene to produce acrylonitrile have identified the rate-limiting step through kinetic analysis. Both experimental work and density functional theory (DFT) calculations conclude that the initial abstraction of a hydrogen atom from the methyl group of propene is the rate-determining step for both propene oxidation and ammoxidation. researchgate.net This step has a calculated activation energy of approximately 22-27 kcal/mol. researchgate.net
In the permanganate (B83412) oxidation of acrylonitrile, computational studies have been used to map the energy profile of the reaction and locate the transition state structure. researchgate.net While this specific reaction's KIE was not reported, analogous permanganate oxidations show large primary kinetic deuterium isotope effects (kH/kD ≥ 8-9), strongly indicating that a hydride transfer is the rate-limiting step. researchgate.net
Deuterium Labeling for Mechanistic Pathway Discrimination
Beyond measuring KIEs, deuterium labeling is a fundamental technique for tracing the path of atoms through a reaction and discriminating between proposed mechanistic pathways.
A prominent example is the study of the tail-to-tail dimerization of acrylonitrile catalyzed by ruthenium complexes. oup.comoup.com Initial mechanistic hypotheses can be tested by running the reaction under a deuterium (D₂) atmosphere. In this case, researchers observed that deuterium was incorporated not only into the dimer products but also into the recovered, unreacted acrylonitrile monomer, with extensive scrambling of the deuterium atoms. capes.gov.br This finding was crucial for refining the proposed mechanism. It supported a pathway involving two sequential insertions of acrylonitrile into a dihydridoruthenium complex. The scrambling was explained by a subsequent fast and reversible insertion of a third acrylonitrile molecule, which facilitates the H–D exchange. oup.comoup.com
This technique of isotopic labeling to follow the fate of atoms is broadly applicable. For example, in palladium-catalyzed reactions, using a specific deuterium source was found to be essential for a proposed Br/D exchange mechanism, helping to confirm the role of a deuteride (B1239839) species. rsc.org Similarly, in complex multi-step syntheses that use acrylonitrile as a reactant, such as in the formation of conformationally restricted nicotine (B1678760) analogues, understanding the mechanism of each step, including Michael additions, is critical. nih.gov In some cases, a potential intermediate can be synthesized and re-subjected to the reaction conditions; if it does not convert to the final product, it can be ruled out as being on the main reaction pathway, a strategy used in reactions involving acrylonitrile as an acceptor in radical cyclizations. cam.ac.uk
Research Applications in Polymer Science and Engineering
Deuterated Acrylonitrile (B1666552) in Polymerization Process Studies
Isotopically labeled monomers like Acrylonitrile-d3 are instrumental in elucidating the intricate details of polymerization mechanisms. By selectively replacing hydrogen with deuterium (B1214612) atoms at specific sites on the monomer, researchers can track the monomer units during the polymerization process, gaining insights into reaction kinetics, stereochemistry, and the formation of the polymer's microstructure.
Free radical polymerization is a common method for synthesizing polyacrylonitrile (B21495) (PAN). mcmaster.caacs.orgwebofjournals.com The use of deuterated acrylonitrile monomers in these processes allows for a more detailed investigation of the reaction. For instance, studies on the thermal degradation of poly-α-deuteroacrylonitrile have been conducted to understand the stability of the resulting polymers. cdnsciencepub.com Polarized infrared spectra of various deuterated polyacrylonitriles, including poly-α-deuteroacrylonitrile and poly-α,β,β-trideuteroacrylonitrile, have been measured to analyze the vibrational characteristics of the polymer chains. jst.go.jp These spectral analyses are aided by the reasonable shifts observed in the C-H stretching bands upon deuteration, which, when compared with calculated normal vibrations, allow for precise band assignments. jst.go.jp This level of detail is crucial for understanding the polymer's structural conformation, which is assumed to be a syndiotactic and planar zigzag structure for calculation purposes. jst.go.jp
This compound is particularly useful in the study of alternating copolymers, where two different monomers are arranged in a regular alternating sequence. A notable example is the alternating copolymer of butadiene (BD) and acrylonitrile (AN). High-resolution NMR investigations have been carried out on these copolymers and their partially deuterated analogues. researchgate.netcapes.gov.br In these studies, deuterated butadiene (BD-d4) is often copolymerized with standard acrylonitrile. The resulting NMR spectra allow for the precise determination of monomer sequences. For example, the signal from the CH protons of acrylonitrile units splits into peaks corresponding to AN–AN–AN, BD–AN–AN, and BD–AN–BD triad (B1167595) sequences. researchgate.netcapes.gov.br Research has shown that copolymers prepared with specific catalysts, such as EtAlCl₂–VOCl₃, can achieve an alternating triad sequence content of over 98%, whereas conventional free-radical copolymers might only have a 77% alternating sequence. researchgate.netcapes.gov.br Infrared absorption spectra of these alternating copolymers and their deuterated versions also provide valuable information on molecular orientation and crystallinity when the polymer films are stretched. amanote.comallenpress.com
Isotopic labeling with this compound is a powerful method for gaining insights into the initial stages of polymerization (oligomerization) and the resulting polymer microstructure. nih.govrsc.org The analysis of the sequence of monomer units (e.g., triads, pentads) is fundamental to understanding a polymer's properties. ismar.org High-resolution ¹³C NMR is a key technique for this analysis. capes.gov.br By using deuterated monomers, researchers can simplify complex spectra and make more certain assignments of NMR signals to specific microstructural features. ismar.org For example, studies on deuterated polyacrylonitrile have allowed for the observation of pentad sequences, providing a more detailed picture of the polymer's stereoregularity than the triad analysis possible with non-deuterated samples. capes.gov.br Pyrolysis-photoionization mass spectrometry is another technique where deuteration can be beneficial, helping to identify oligomers produced during thermal degradation and thus revealing details about the copolymer's microstructure, which can be difficult to analyze by NMR if the polymer is insoluble. acs.org
Alternating Copolymerization Studies with Deuterated Monomers [9, 27]
Deuterated Polymers for Advanced Characterization
Polymers synthesized from this compound possess unique properties that make them ideal for advanced characterization techniques. The presence of deuterium instead of hydrogen allows for the use of specialized analytical methods to probe the polymer's architecture, conformation, and dynamic behavior in ways that are not possible with their protonated counterparts.
Solid-state deuterium NMR spectroscopy is a primary tool for examining polymers made from deuterated monomers. acs.org Studies on α-deuterated polyacrylates and polyacrylonitrile have yielded significant data on polymer motion. acs.orgacs.org For polyacrylates, deuterium NMR data indicate that the polymer chains are rigid below the glass transition temperature (Tg) and exhibit rapid, random motion at temperatures 20-40 °C above Tg. acs.org In contrast, deuterated polyacrylonitrile displays unusual deuterium line shapes, suggesting a more well-defined motion above its glass transition. acs.org Two-dimensional solid-state NMR experiments on polyacrylonitrile samples containing both α-hydrogen-deuterated and ¹³C-labeled units have provided detailed information on the local conformational structure, such as the torsion angles in specific dyad sequences. acs.org This level of detail helps to refine structural models of the polymer.
Table 1: NMR Data for Deuterated Polyacrylonitrile
This table summarizes findings from NMR studies on deuterated polyacrylonitrile, highlighting the type of information obtained through deuterium labeling.
| Technique | Sample | Key Findings | Reference |
| Wide-Line ²H NMR | α-deuterated polyacrylonitrile | Displays unusual deuterium line shapes above Tg, indicating well-defined motion. T₂ and T₁ plots differ significantly from those of polyacrylates. | acs.org |
| 2D ²H-¹³C Solid-State NMR | α-hydrogen-deuterated and ¹³C-labeled atactic poly(acrylonitrile) | Determined average torsion angles in racemo trans-trans dyads to be (180 ± 5°, 180 ± 5°). Revealed preferential orientation of side groups. | acs.org |
| 220-MHz ¹H NMR | Copolymers of butadiene-d₄ and acrylonitrile | Allowed for the analysis of pentad sequences centered at the butadiene units, confirming they obey first-order Markov-chain statistics. | researchgate.netcapes.gov.br |
Advanced Research Avenues and Future Directions
Development of Novel Deuteration Strategies for Complex Acrylonitrile (B1666552) Derivatives
The synthesis of specifically labeled Acrylonitrile-d3 is a foundational step, but current research aims to develop more sophisticated deuteration strategies to create a wider array of complex acrylonitrile derivatives. The goal is to achieve high efficiency, regioselectivity, and broad functional group tolerance. researchgate.netresearchgate.net
Key strategies being developed include:
Hydrogen Isotope Exchange (HIE): This is one of the most direct methods for deuterium (B1214612) incorporation. snnu.edu.cnrsc.org Advanced research focuses on developing new catalysts, such as those based on iridium, palladium, or iron, that can selectively activate specific C-H bonds for exchange with a deuterium source like D₂O or d₆-benzene, even in complex molecular architectures. snnu.edu.cn This approach is valuable for the late-stage deuteration of molecules that are otherwise difficult to synthesize from scratch. snnu.edu.cn
Reductive Deuteration: This method involves the reduction of a functional group with a deuterium-delivering reagent. researchgate.netresearchgate.net Innovations in this area include the use of samarium(II) iodide (SmI₂) with heavy water (D₂O) to reduce acyl chlorides to α,α-dideuterio alcohols, a transformation that could be adapted for acrylonitrile precursors. mdpi.com Another approach involves the copper-catalyzed transfer deuteration of alkenes and alkynes using inexpensive and easy-to-handle deuterium donors, avoiding the need for flammable deuterium gas. marquette.edu
Dehalogenative Deuteration: This strategy involves replacing a halogen atom with a deuterium atom and is an effective way to ensure site-specific labeling. researchgate.net Recent advances utilize photoredox catalysis, where visible light drives the reaction, allowing for the deuteration of unactivated alkyl halides under mild conditions using D₂O as the deuterium source. rsc.org
Synthesis from Deuterated Precursors: Building complex molecules from smaller, pre-deuterated building blocks remains a fundamental and powerful strategy. Research in this area focuses on developing efficient syntheses for key deuterated starting materials, such as deuterated acrylates, which can then be converted to a variety of derivatives. google.comcdnsciencepub.com Multicomponent reactions, where several reactants combine in a single step, are also being explored using deuterated starting materials like deuterated aldehydes and isocyanides to quickly build molecular complexity with high isotopic purity. beilstein-journals.orgbeilstein-archives.org
The development of these methods is crucial for creating libraries of complex deuterated acrylonitrile derivatives, which can serve as probes for mechanistic studies, advanced materials, and biological investigations. researchgate.netclearsynth.com
Integration of Advanced Spectroscopic and Computational Techniques for Enhanced Analysis
The precise characterization of this compound and its derivatives is critical. Confirming the exact location and level of deuterium incorporation requires a combination of sophisticated analytical techniques and computational validation. acs.org The integration of these methods provides a comprehensive understanding of the molecule's structure and properties.
Advanced spectroscopic techniques are the cornerstone of this analysis: mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for structural elucidation. solubilityofthings.com While ¹H NMR can confirm the absence of protons at specific sites, ²H (Deuterium) NMR directly observes the deuterium nuclei. Advanced techniques like two-dimensional (2D) NMR provide detailed information about the connectivity and spatial arrangement of atoms within the molecule. numberanalytics.com
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the mass of the deuterated molecule and quantifying the level of deuterium incorporation. azooptics.com Tandem MS (MS/MS) helps in analyzing fragmentation patterns, which can provide further evidence for the location of the deuterium labels. umons.ac.be
Vibrational Spectroscopy (FTIR and Raman): Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that probe the vibrational modes of molecules. solubilityofthings.com The C-D bond has a lower vibrational stretching frequency than a C-H bond, resulting in a distinct and easily identifiable signal in the IR spectrum. musechem.com This allows for clear confirmation of deuteration. acs.org
Computational chemistry provides the theoretical framework to interpret experimental data:
Density Functional Theory (DFT): DFT calculations are widely used to predict the geometric, electronic, and vibrational properties of molecules. acs.orgnih.gov Researchers can simulate the NMR, IR, and Raman spectra of a proposed this compound structure. acs.org By comparing these simulated spectra with experimental results, they can confirm structural assignments and gain deeper insight into the molecule's properties. acs.orgnih.gov
Quantum-Chemical Models: Models like the Complete Basis Set (CBS-QB3) are used to calculate accurate thermochemical data and reaction energetics. umons.ac.befrontiersin.org This is particularly useful for understanding the reaction mechanisms involved in the synthesis of deuterated compounds and predicting their stability.
Integrative Modeling: A modern approach involves using experimental data to guide and refine computational models. acs.org For instance, data from hydrogen-exchange experiments can be used as constraints in molecular dynamics simulations to generate more accurate structural models of complex molecules in solution. acs.org
The synergy between these advanced spectroscopic and computational methods is indispensable for the unambiguous characterization of deuterated molecules like this compound.
Table 1: Advanced Analytical Techniques for this compound
| Technique | Application for this compound Analysis | Key Information Provided |
|---|---|---|
| 2D NMR Spectroscopy | Elucidates complex molecular structures and conformations. numberanalytics.com | Detailed atomic connectivity, spatial relationships between nuclei. |
| Mass Spectrometry (MS) | Confirms molecular weight and isotopic purity. azooptics.commusechem.com | Degree of deuterium incorporation, fragmentation patterns. |
| FTIR/Raman Spectroscopy | Identifies C-D bonds through their unique vibrational frequencies. musechem.comacs.org | Confirmation of deuteration, functional group analysis. |
| Computational Modeling (DFT) | Simulates spectra and predicts molecular properties. acs.orgnih.gov | Theoretical validation of experimental data, structural and electronic properties. |
Exploration of this compound in Emerging Research Fields (e.g., Astrochemical Modeling)
The utility of this compound extends beyond terrestrial laboratories into the vast expanse of interstellar space. Acrylonitrile itself has been detected in various interstellar environments, including the giant molecular cloud Sagittarius B2 and cold, dark clouds like TMC-1. frontiersin.orgchemeurope.comwikipedia.org These molecules are considered part of the complex organic inventory that could contribute to prebiotic chemistry. frontiersin.org
The study of deuterated molecules, or isotopologues, is a critical tool in astrochemistry. mpg.de The relative abundance of a deuterated species compared to its normal hydrogen counterpart (the D/H ratio) is highly sensitive to the physical conditions of the environment, particularly temperature. mpg.de In the extreme cold of interstellar clouds (as low as 10 Kelvin), deuterium fractionation can lead to D/H ratios in molecules that are orders of magnitude higher than the cosmic average. mpg.de
Research involving this compound in this field focuses on several key areas:
Modeling Interstellar Chemistry: By studying the formation and destruction pathways of this compound and its non-deuterated form, scientists can refine their models of interstellar chemistry. frontiersin.org For example, some reaction pathways, such as those involving quantum tunneling, have different efficiencies for deuterated versus non-deuterated molecules. researchgate.net Observing the abundance of this compound can therefore provide crucial constraints on which chemical reactions are dominant in space. frontiersin.orgresearchgate.net
Probing Formation Mechanisms: The detection and abundance of specific isotopologues of acrylonitrile can help distinguish between different formation theories, such as gas-phase reactions versus reactions on the surface of icy dust grains. frontiersin.org
Laboratory Astrophysics: Experiments that simulate interstellar conditions are vital. Researchers conduct photolysis studies on acrylonitrile and its deuterated variants trapped in low-temperature matrices (e.g., solid argon). acs.org By irradiating the sample with UV light, they can identify the resulting photoproducts, such as cyanoacetylene (B89716) and isoacrylonitrile, providing data that helps interpret astronomical observations. acs.org The use of deuterated samples in these experiments is essential for confirming the assignments of the new spectral features observed. acs.org
The exploration of this compound in astrochemical modeling provides a unique window into the fundamental processes that govern the chemistry of the cosmos and the origins of complex organic molecules. frontiersin.orgmpg.de
Challenges and Opportunities in Deuterated Chemical Research Methodologies
The field of deuterated chemical research, while rich with potential, is not without its hurdles. Overcoming these challenges is key to unlocking the full range of opportunities that molecules like this compound present. musechem.comacs.org
Table 2: Challenges and Opportunities in Deuterated Chemical Research
| Aspect | Challenges | Opportunities |
|---|---|---|
| Synthesis | Complexity and Cost: Deuterated reagents can be expensive, and multistep syntheses can be resource-intensive. synmr.in Achieving high regioselectivity and isotopic purity is often difficult. researchgate.netmusechem.com | Novel Methodologies: Development of more efficient, selective, and cost-effective catalytic methods (e.g., HIE, photoredox catalysis) for deuterium incorporation. researchgate.netrsc.org |
| Analysis | Isotopologue Purity: Accurately quantifying mixtures of isotopologues and isotopomers requires sophisticated analytical techniques (e.g., high-resolution MS, ²H NMR). acs.orgmusechem.com | Enhanced Characterization: Integration of advanced spectroscopy with computational modeling provides unambiguous structural confirmation and deeper insight into isotopic effects. acs.orgacs.org |
| Isotopic Effects | Predictability: The kinetic isotope effect can alter reaction rates and pathways in unexpected ways, making the translation from concept to practice sometimes unpredictable. musechem.comacs.org | Mechanistic Elucidation: Using deuterium labeling as a probe to study reaction mechanisms and understand fundamental chemical and biological processes. clearsynth.com |
| Applications | Niche Perception: The applications of deuterated compounds can be perceived as highly specialized. | Expanding Frontiers: Use in drug development to improve pharmacokinetic profiles, as internal standards for high-sensitivity analysis, and in materials science and astrochemical modeling. researchgate.netfrontiersin.orgbusinessresearchinsights.com |
Challenges:
Synthetic Complexity and Cost: The synthesis of deuterated compounds can be significantly more expensive and complex than their non-labeled counterparts. synmr.in Achieving high levels of deuterium incorporation (>95%) at specific, desired positions in a molecule while avoiding unwanted isotopic scrambling remains a significant synthetic challenge. researchgate.netresearchgate.netsynmr.in
Analytical Hurdles: The precise analysis of deuterated compounds to confirm isotopic purity and location is not trivial. It requires access to and expertise in advanced analytical instrumentation, and distinguishing between different isotopologues in a mixture can be difficult. acs.orgmusechem.com
Unpredictable Isotopic Effects: While the C-D bond is stronger than the C-H bond, the full effect of deuteration on a molecule's properties can be complex. musechem.com This includes potential changes in lipophilicity and interactions within biological systems, which can sometimes lead to unexpected outcomes. musechem.com
Opportunities:
Advancing Drug Discovery: The "deuterium switch," where hydrogen is replaced with deuterium at a site of metabolic attack, is a major opportunity in pharmaceutical development. businessresearchinsights.com This can slow down drug metabolism, potentially leading to improved drug efficacy, longer half-life, and better safety profiles. acs.orgbusinessresearchinsights.com
Powerful Mechanistic Probes: Deuterium-labeled compounds are invaluable tools for studying the mechanisms of chemical and enzymatic reactions. clearsynth.com The kinetic isotope effect provides direct insight into which bonds are broken during the rate-determining step of a reaction.
High-Precision Analytical Standards: Deuterated compounds are the gold standard for use as internal standards in quantitative mass spectrometry. researchgate.netmdpi.com Their chemical similarity to the analyte, combined with their distinct mass, allows for highly accurate and precise measurements in complex samples.
New Materials and Fields: The introduction of deuterium can fine-tune the properties of advanced materials, such as increasing the stability and efficiency of organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net Furthermore, as discussed, their application in fields like astrochemical modeling and metabolic imaging continues to grow, opening new avenues for discovery. frontiersin.organr.fr
In essence, while significant challenges in synthesis and analysis persist, the opportunities presented by deuterated compounds like this compound are driving innovation across a broad spectrum of scientific disciplines. clearsynth.combusinessresearchinsights.com
Q & A
Q. How is Acrylonitrile-d3 utilized as an internal standard in analytical chemistry, and what methodological considerations ensure accuracy?
this compound is commonly employed as a deuterated internal standard for quantifying volatile organic compounds (e.g., acrylonitrile) via gas chromatography-mass spectrometry (GC-MS). Calibration curves are constructed using linear regression of analyte-to-internal standard response ratios, with validation steps including checks for isotopic purity (≥98 atom% D) and matrix effects . Method optimization requires matching the internal standard’s physicochemical properties to the target analyte to minimize retention time shifts and ionization variability.
Q. What are the critical parameters for assessing the isotopic purity of this compound, and how do impurities affect experimental outcomes?
Isotopic purity (e.g., 98 atom% D) must be verified via nuclear magnetic resonance (NMR) or high-resolution MS to prevent signal interference. Contamination with non-deuterated acrylonitrile can skew quantification, particularly in tracer studies or metabolic flux analyses. Suppliers typically provide certificates of analysis detailing residual solvents, isotopic enrichment, and stabilizers (e.g., hydroquinone) .
Q. How do researchers design exposure studies for this compound to evaluate systemic toxicity, and what endpoints are prioritized?
Acute exposure studies in model organisms (e.g., rodents) focus on endpoints such as LC50 (lethal concentration), NOAEL (no-observed-adverse-effect level), and LOAEL (lowest-observed-adverse-effect level). Experimental design includes controlled inhalation or oral dosing, with post-exposure monitoring of respiratory, cardiovascular, and neurological effects. Confounding variables (e.g., diet, co-exposures) are minimized through randomization and blinding .
Advanced Research Questions
Q. What strategies resolve contradictions in toxicological data for this compound, particularly between in vitro and in vivo models?
Discrepancies often arise from differences in metabolic activation (e.g., cytochrome P450-mediated pathways) or tissue-specific bioavailability. Triangulation methods include:
Q. How can researchers integrate omics data with traditional toxicokinetic studies to elucidate this compound’s metabolic pathways?
Advanced workflows combine LC-MS/MS-based metabolomics with transcriptomic profiling (RNA-seq) to map metabolic intermediates (e.g., cyanide adducts) and regulatory networks. Deuterium labeling enables tracing of acrylonitrile-derived carbon/nitrogen into glutathione conjugates or DNA adducts. Data integration tools, such as pathway enrichment analysis, identify biomarkers of exposure and effect .
Q. What systematic review frameworks are recommended for synthesizing fragmented evidence on this compound’s health effects?
ATSDR’s 8-step framework is widely adopted:
- Literature screening using PECO/PESO criteria (Population, Exposure, Comparator, Outcome).
- Risk-of-bias scoring (e.g., exposure confidence, confounding control).
- Evidence synthesis via meta-analysis or qualitative weighting . Example search strings include MeSH terms (e.g., "Nitriles/toxicity") and synonyms (e.g., "vinyl cyanide") across PubMed, ToxNet, and regulatory databases .
Methodological Challenges
Q. How do researchers address gaps in this compound’s environmental fate data, particularly regarding abiotic degradation kinetics?
Hydrolysis and photolysis rates are determined using ASTM-standardized reactors under controlled pH/UV conditions. Deuterium labeling allows differentiation of abiotic vs. microbial degradation products via isotopic fractionation patterns. Data gaps are prioritized using ATSDR’s substance-specific research agenda, which emphasizes long-term soil/water partitioning studies .
Q. What quality control protocols ensure reproducibility in this compound-based tracer studies?
Key protocols include:
- Batch testing : Pre-screening solvents for acrylonitrile contamination.
- Stability monitoring : Assessing deuterium loss under storage conditions (e.g., −80°C vs. ambient).
- Cross-lab validation : Interlaboratory comparisons using reference materials (e.g., NIST-certified standards) .
Data Analysis & Reporting
Q. How are computational models (e.g., QSAR, molecular docking) validated for predicting this compound’s reactivity?
Quantitative structure-activity relationship (QSAR) models are trained on experimental kinetic data (e.g., reaction rates with nucleophiles). Validation metrics include leave-one-out cross-validation (LOOCV) and external test sets. Molecular docking simulations against cytochrome P450 isoforms (e.g., CYP2E1) are benchmarked using crystallographic binding affinities .
Q. What standardized data extraction forms are used in meta-analyses of this compound toxicity?
ATSDR’s customized forms capture:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
